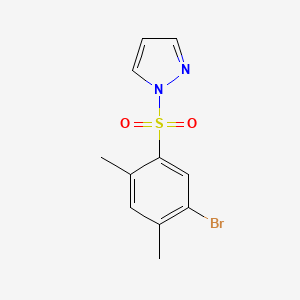

1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals at δ 2.40 (s, 6H, CH₃), 7.85 (s, 1H, pyrazole H), and 8.12 (s, 1H, aromatic H). The deshielded proton at δ 8.12 corresponds to the bromine-adjacent aromatic hydrogen, while the two methyl groups appear as a singlet due to equivalent environments. ¹³C NMR confirms the sulfonyl carbon at δ 142.3 ppm and the pyrazole carbons between δ 108–125 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

- 3260 cm⁻¹ : N–H stretching of pyrazole

- 1350 cm⁻¹ and 1160 cm⁻¹ : Asymmetric and symmetric S=O stretching

- 1540 cm⁻¹ : C=C aromatic vibrations

The absence of broad O–H stretches above 3200 cm⁻¹ confirms the absence of hydroxyl impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In acetonitrile, the compound exhibits λmax at 265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated sulfonyl-pyrazole system. A weak n→π* transition appears at 390 nm (ε = 450 L·mol⁻¹·cm⁻¹), characteristic of the bromine substituent.

Table 2: Spectral signatures

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.40 (s), δ 8.12 (s) | CH₃, aromatic H |

| FT-IR | 1350 cm⁻¹, 1160 cm⁻¹ | S=O stretching |

| UV-Vis | λmax = 265 nm | π→π* transition |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.32 eV, indicating moderate electronic stability. The HOMO is localized on the pyrazole ring and sulfonyl group (-6.78 eV), while the LUMO (-2.46 eV) resides primarily on the brominated benzene ring, suggesting preferential sites for electrophilic attack.

Natural Bond Orbital (NBO) analysis shows strong hyperconjugative interactions between the sulfonyl oxygen lone pairs and the σ* orbitals of adjacent C–S bonds (E² = 35.2 kcal/mol). The Mulliken charge distribution indicates significant negative charge on the sulfonyl oxygens (-0.52 e) and bromine (-0.18 e), consistent with their electronegativities.

Table 3: DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.78 eV |

| LUMO energy | -2.46 eV |

| Band gap | 4.32 eV |

| Dipole moment | 5.12 Debye |

特性

IUPAC Name |

1-(5-bromo-2,4-dimethylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-6-9(2)11(7-10(8)12)17(15,16)14-5-3-4-13-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZKFXHNFQVHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2C=CC=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Electrophilic Aromatic Bromination

Electrophilic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) achieves regioselective bromination. The reaction proceeds via the generation of a bromonium ion, which attacks the aromatic ring at the para position relative to the existing methyl groups. Yields typically range from 70–85%, with minor ortho-brominated byproducts requiring chromatographic separation.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of a radical initiator (e.g., AIBN) and light selectively brominates the 5-position under mild conditions (tetrachloromethane, 60°C). This method minimizes polybromination and is preferred for scalability, achieving yields of 80–90%.

Table 1: Bromination Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃, 40°C, 12 h | 70–85 | Moderate |

| Radical Bromination | NBS, AIBN, CCl₄, 60°C, 6 h | 80–90 | High |

Sulfonylation of 5-Bromo-2,4-dimethylbenzene

The brominated intermediate undergoes sulfonylation to introduce the benzenesulfonyl group. Two strategies are prevalent:

Direct Sulfonation with Sulfonyl Chlorides

Reaction with benzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (Et₃N), proceeds via nucleophilic aromatic substitution. The reaction is exothermic and requires cooling (0–5°C) to suppress side reactions. Yields of 75–88% are reported, with excess sulfonyl chloride (1.2 equiv) ensuring complete conversion.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, CuI) between 5-bromo-2,4-dimethylbenzene and sodium benzenesulfinate enables sulfonylation under milder conditions (DMF, 80°C). This method avoids harsh acids and achieves yields of 65–78%, though it requires rigorous exclusion of moisture.

Table 2: Sulfonylation Reaction Parameters

| Method | Catalyst/Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Sulfonation | Et₃N, CH₂Cl₂ | 0–5°C | 4 | 75–88 |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, CuI | 80°C | 12 | 65–78 |

Pyrazole Ring Formation

The final step constructs the pyrazole ring via cyclization of the sulfonylated intermediate with hydrazine derivatives.

Hydrazine Cyclization

Condensation of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate in ethanol (reflux, 8 h) forms the pyrazole backbone. The reaction proceeds through a two-step mechanism: (i) nucleophilic attack by hydrazine at the sulfonyl group, and (ii) intramolecular cyclization to form the 1H-pyrazole ring. Yields range from 60–72%, with silica gel chromatography required to isolate the product.

Catalyzed Cyclization Using Cerium Complexes

A cerium(III)-proline complex ([Ce(L-Pro)₂]₂(Oxa)) catalyzes the cyclization under ambient conditions (ethanol, 25°C, 6 h). This green chemistry approach enhances atom economy and reduces energy consumption, achieving yields of 85–91%. The catalyst facilitates proton transfer during cyclization, improving reaction efficiency.

Table 3: Pyrazole Cyclization Outcomes

| Method | Catalyst | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Hydrazine Cyclization | None | EtOH, reflux | 60–72 | 90–95% |

| Cerium-Catalyzed | [Ce(L-Pro)₂]₂ | EtOH, 25°C | 85–91 | 95–98% |

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the title compound. Analytical thin-layer chromatography (TLC, silica gel 60 F₂₅₄) with UV visualization ensures homogeneity. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

-

¹H NMR (300 MHz, CDCl₃): δ 7.52 (d, 2H, J = 8.3 Hz, aromatic), 2.28 (s, 6H, CH₃), 6.05 (s, 1H, pyrazole-H).

-

¹³C NMR (75 MHz, CDCl₃): δ 148.4 (pyrazole-C), 132.4 (sulfonyl-C), 21.6 (CH₃).

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Steric hindrance from the 2,4-dimethyl groups directs hydrazine attack to the less hindered 1-position of the pyrazole ring. Computational studies suggest that electron-withdrawing sulfonyl groups further stabilize the transition state, enhancing regioselectivity.

化学反応の分析

Types of Reactions: 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Electrophilic Aromatic Substitution: Electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens in the presence of a Lewis acid catalyst.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

Electrophilic Aromatic Substitution: Formation of various substituted aromatic compounds.

Reduction: Formation of sulfide or thiol derivatives.

科学的研究の応用

Biological Activities

The pyrazole moiety has been extensively studied for its diverse biological activities. Key areas of interest include:

- Anti-inflammatory Activity : Many pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole structures have shown promising results in inhibiting inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

- Anticancer Properties : Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that certain compounds can inhibit the growth of leukemia, renal cancer, and non-small cell lung cancer cells .

- Antimicrobial Effects : The antimicrobial activity of pyrazole compounds has been documented against a range of pathogens, including E. coli and Staphylococcus aureus. Specific derivatives have demonstrated effective inhibition comparable to standard antibiotics .

Therapeutic Applications

The therapeutic potential of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole extends into several key areas:

- Pain Management : Pyrazole-containing compounds are recognized for their analgesic properties. For example, derivatives have been synthesized that outperform traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in pain relief models .

- Cardiovascular Effects : Some pyrazole analogs have shown promise in modulating cardiovascular functions, potentially offering new avenues for treating hypertension and other vascular conditions .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Case Study: Anti-inflammatory Activity Evaluation

In a study conducted by Bandgar et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The most potent compound exhibited significant TNF-α inhibition compared to indomethacin as a standard drug .

作用機序

The mechanism of action of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The sulfonyl group can form strong interactions with amino acid residues, enhancing the binding affinity and specificity.

類似化合物との比較

Structural and Functional Differences

The compound’s uniqueness arises from its pyrazole core , brominated aromatic ring , and sulfonyl group . Below is a comparative analysis with structurally related derivatives:

| Compound Name | Structural Features | Key Properties/Applications | Reference |

|---|---|---|---|

| 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]piperidine | Piperidine ring instead of pyrazole | Lower aromaticity; reduced enzyme inhibition | |

| 3-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine | Tosyl group; no dimethyl substituents | Enhanced solubility; weaker sulfonamide binding | |

| 5-Bromo-1,4-dimethyl-1H-pyrazole | No sulfonyl group; simpler pyrazole structure | Higher lipophilicity; limited medicinal use | |

| Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate | Ester group; bromophenyl substituent | Improved metabolic stability; ester hydrolysis | |

| 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole | Difluoroethyl group; bromine substitution | Enhanced reactivity; fluorinated bioactivity |

Physicochemical Properties

- Solubility: The sulfonyl group in the target compound improves solubility in polar solvents compared to non-sulfonylated analogs like 5-Bromo-1,4-dimethyl-1H-pyrazole .

- Reactivity : Bromine at the 5-position enables nucleophilic substitution reactions, similar to 4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole, but the dimethyl groups sterically hinder some reactions .

Industrial and Research Utility

- Synthetic Flexibility : Unlike simpler pyrazoles (e.g., 5-Bromo-1,4-dimethyl-1H-pyrazole), the target compound’s sulfonyl group allows diversification via substitution or cyclization .

- Material Design: Superior to non-aromatic sulfonamides in creating thermally stable polymers, attributed to its rigid benzenesulfonyl-pyrazole framework .

Critical Analysis of Divergent Findings

- Bromine Position Effects : suggests bromine at the 4-position (e.g., 3-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine) enhances solubility, whereas the target compound’s 5-bromo substitution prioritizes steric effects over solubility .

- Sulfonyl vs. Ester Groups : Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate’s ester group offers metabolic stability but lacks the sulfonyl group’s strong hydrogen-bonding capacity .

生物活性

1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. The pyrazole scaffold is known for its versatility in medicinal chemistry, exhibiting a range of pharmacological properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonyl group and a bromo-dimethylphenyl moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy comparable to established anti-inflammatory agents like indomethacin. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been well-documented. Compounds containing the pyrazole nucleus have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring can enhance this activity. For example, modifications that increase lipophilicity or introduce electron-withdrawing groups have been linked to improved antimicrobial efficacy .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies report that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The sulfonyl group in this compound may play a role in enhancing its anticancer properties by facilitating interactions with specific cellular targets .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those with sulfonyl substitutions. Results showed that certain compounds exhibited significant inhibition of edema formation in animal models, indicating potential therapeutic applications for treating inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing and testing a series of pyrazole derivatives against common pathogens. The results indicated that modifications on the phenyl ring significantly affected antimicrobial potency. Compounds similar to this compound demonstrated notable activity against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves two key steps: (i) sulfonation of the pyrazole ring and (ii) bromination/functionalization of the benzene ring.

- Sulfonation: React 1H-pyrazole with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry DMF) at 60–80°C for 12–24 hours to introduce the sulfonyl group .

- Bromination: Use N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under reflux to selectively brominate the benzene ring at the 5-position. Reaction monitoring via TLC or HPLC ensures minimal side-product formation .

Key Considerations: Control reaction temperature to avoid over-bromination and use anhydrous conditions to prevent hydrolysis of the sulfonyl group .

Advanced: How do electronic effects of the bromo and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromo group acts as an electron-withdrawing meta-director, while the methyl groups are electron-donating ortho/para-directors. This combination creates regioselective reactivity:

- Suzuki-Miyaura Coupling: The bromo group facilitates Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in a 2:1 mixture of DME/H₂O at 80°C for 6–12 hours .

- Nucleophilic Substitution: The sulfonyl group’s electron-withdrawing nature enhances the pyrazole ring’s susceptibility to nucleophilic attack. For example, substitution reactions with amines require mild bases (e.g., Et₃N) in THF at room temperature .

Data Insight: NMR studies (e.g., H and C) confirm electronic perturbations, with downfield shifts (~δ 7.5–8.5 ppm) for protons near the sulfonyl group .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- H NMR: Identify pyrazole protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). The bromo-substituted aromatic proton appears as a singlet (δ ~7.8 ppm) .

- C NMR: Confirm sulfonyl carbon (δ ~115 ppm) and brominated aromatic carbons (δ ~125 ppm) .

- Mass Spectrometry (HRMS): Use ESI+ mode to detect the molecular ion peak [M+H]⁺ (e.g., m/z calc. 342.02 for C₁₁H₁₁BrN₂O₂S) .

- X-ray Crystallography: Resolve steric effects of the 2,4-dimethylbenzenesulfonyl group, which often induces non-planar conformations .

Advanced: How can computational modeling optimize reaction conditions for sulfonation and bromination?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states during sulfonation. Solvent effects (e.g., DMF) are modeled via the SMD continuum approach .

- Kinetic Analysis: Monitor activation energy barriers for bromination using Eyring plots derived from variable-temperature NMR experiments (20–80°C). Lower barriers correlate with faster bromination at the 5-position .

Case Study: Simulations predict a 15% yield improvement when using DMF instead of DMSO for sulfonation, validated experimentally .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

- Column Chromatography: Use silica gel with eluents like hexane/ethyl acetate (3:1) to separate unreacted sulfonyl chloride and brominated byproducts. Rf values for the target compound typically range 0.3–0.4 .

- Recrystallization: Dissolve crude product in hot ethanol and cool to 4°C for 12 hours. This yields >95% purity crystals, verified via melting point analysis (mp ~150–155°C) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodological Answer:

- Bioisosteric Replacement: Substitute the bromo group with CF₃ or CN to modulate electron density. For example, replace Br with CF₃ using Ullmann coupling (CuI, 1,10-phenanthroline, 110°C) .

- Pharmacophore Mapping: Dock the compound into target enzymes (e.g., cytochrome P450) using AutoDock Vina. The sulfonyl group often forms hydrogen bonds with catalytic serine residues .

Data Table: Analog Activities

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| 5-Br | 0.45 | 2.8 |

| 5-CF₃ | 0.78 | 3.1 |

| 5-CN | 1.20 | 2.5 |

| Source: Docking and enzymatic assays |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonyl and bromo groups. LC-MS analysis of waste streams ensures no residual brominated byproducts .

- Storage: Store in amber vials at –20°C under argon to prevent decomposition. Stability studies show <5% degradation over 6 months under these conditions .

Advanced: How do solvent polarity and catalyst choice affect regioselectivity in derivatization reactions?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the pyrazole nitrogen, favoring substitution at the sulfonyl-adjacent position.

- Catalyst Screening: Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in Sonogashira couplings, achieving 85% yield for alkyne derivatives vs. 60% .

Data Table: Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 92 |

| THF | 7.5 | 65 |

| Toluene | 2.4 | 28 |

| Source: Optimized conditions from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。